7-Methyl-5-hydroxy-2-oxindole
Overview
Description
“7-Methyl-5-hydroxy-2-oxindole” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Scientific Research Applications
Synthetic Methodologies for 2-Oxindole Cores
The compound 7-Methyl-5-hydroxy-2-oxindole is closely related to the 2-oxindole core, which is a significant scaffold in synthetic chemistry. Researchers have developed various synthetic methodologies to construct the oxindole core, which is prevalent in both natural products and synthetic compounds. These methodologies include catalytic enantioselective reactions involving direct C–H bond functionalization and highly stereo-selective construction of adjacent all-carbon quaternary stereocenters .
Biological Activity and Therapeutic Applications
Indole derivatives, including those with a 2-oxindole core, have been extensively studied for their biological activities. They show promise in the treatment of cancer cells, microbes, and various disorders in the human body due to their biologically vital properties .
Natural Product Synthesis
The 2-oxindole core is a naturally existing structure found in several bioactive natural products. The synthesis of these natural products often involves the construction of the oxindole scaffold, which can be achieved through various synthetic approaches .
Development of Pharmaceuticals
Due to its biological significance, the 2-oxindole core—and by extension, compounds like 7-Methyl-5-hydroxy-2-oxindole—can be utilized in the development of pharmaceuticals that target specific biological pathways or diseases .
Safety and Hazards
properties
IUPAC Name |
5-hydroxy-7-methyl-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-2-7(11)3-6-4-8(12)10-9(5)6/h2-3,11H,4H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJXFMJCXYRESP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-5-hydroxy-2-oxindole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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